
2,5-Bis(trifluoromethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F6O4 It is characterized by the presence of two trifluoromethoxy groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,5-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroquinones and other reduced products.
Coupling Reactions: Biaryl derivatives with various functional groups.
科学的研究の応用
2,5-Bis(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2,5-Bis(trifluoromethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The trifluoromethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
類似化合物との比較
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison
2,5-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. These properties include increased electron-withdrawing effects and enhanced stability under various conditions .
特性
CAS番号 |
1003709-86-1 |
|---|---|
分子式 |
C9H4F6O4 |
分子量 |
290.12 g/mol |
IUPAC名 |
2,5-bis(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) |
InChIキー |
LJLZKVYNUPIIAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



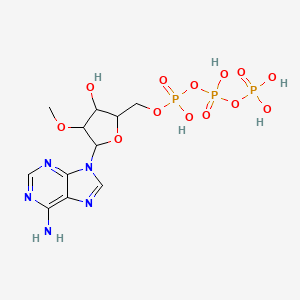


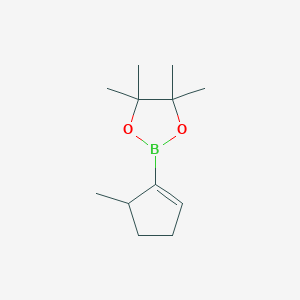

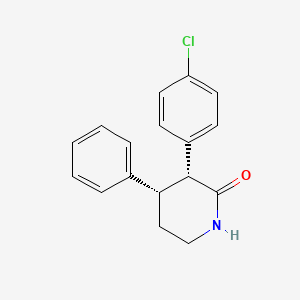
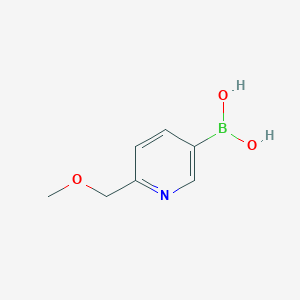

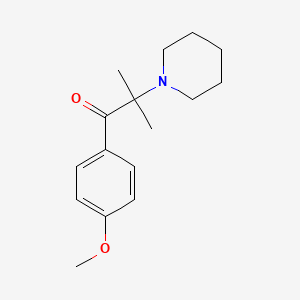
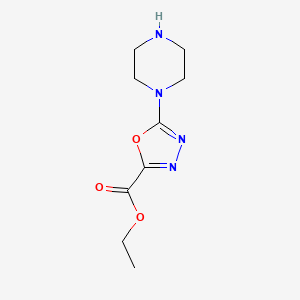
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)

